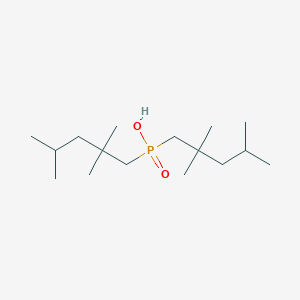
Bis(2,2,4-trimethylpentyl)phosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is known for its unique chemical properties and is widely used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(2,2,4-trimethylpentyl)phosphinic acid typically involves the reaction of sodium hypophosphite with diisobutylene in the presence of a photoinitiator such as acetone . The reaction is carried out under ultraviolet light for 8 to 20 hours, followed by alkaline washing, acidification, dehydration, and negative pressure distillation to obtain the final product . Another method involves dissolving sodium hypophosphite in acetic acid, adding diisobutylene, and using azodiisobutyronitrile as an initiator under normal pressure and room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be safe, simple, and economical, with great selectivity and reduced pollution .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(2,2,4-trimethylpentyl)phosphinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphine oxides, while reduction reactions can produce phosphine derivatives .
Applications De Recherche Scientifique
Bis(2,2,4-trimethylpentyl)phosphinic acid has a wide range of scientific research applications. It is used as a surface passivating ligand in the synthesis of cadmium selenide and cadmium telluride nanocrystals . Additionally, it functions as a metal ion chelating agent, making it useful in the extraction of transition metal ions in liquid-liquid systems . The compound is also employed in the development of hydrophobic eutectic solvents for various chemical processes .
Mécanisme D'action
The mechanism of action of bis(2,2,4-trimethylpentyl)phosphinic acid involves its ability to form strong complexes with metal ions . This property is utilized in various applications, such as metal extraction and nanocrystal synthesis. The compound interacts with metal ions through its phosphinic acid group, forming stable complexes that can be easily separated from the solution .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to bis(2,2,4-trimethylpentyl)phosphinic acid include other organophosphorus acids such as bis(2-ethylhexyl)phosphinic acid and bis(2,4,4-trimethylpentyl)thiophosphinic acid .
Uniqueness: What sets this compound apart from its counterparts is its unique combination of hydrophobicity and strong metal ion chelating properties . This makes it particularly effective in applications requiring selective metal ion extraction and surface passivation .
Propriétés
Numéro CAS |
83411-73-8 |
|---|---|
Formule moléculaire |
C16H35O2P |
Poids moléculaire |
290.42 g/mol |
Nom IUPAC |
bis(2,2,4-trimethylpentyl)phosphinic acid |
InChI |
InChI=1S/C16H35O2P/c1-13(2)9-15(5,6)11-19(17,18)12-16(7,8)10-14(3)4/h13-14H,9-12H2,1-8H3,(H,17,18) |
Clé InChI |
XVHVNCPRASOHMG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C)(C)CP(=O)(CC(C)(C)CC(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


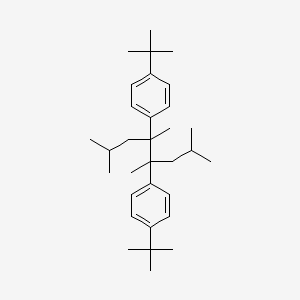
![[(2-Methoxy-2-phenylethyl)tellanyl]benzene](/img/structure/B14428170.png)
![3H-Indolium, 2-[2-(4-methoxyphenyl)ethenyl]-1,3,3-trimethyl-](/img/structure/B14428175.png)
![2-[(2-Bromo-4-fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14428179.png)

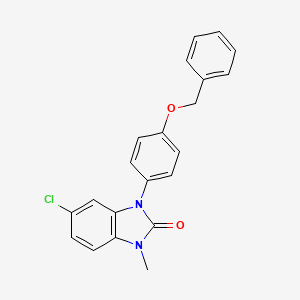
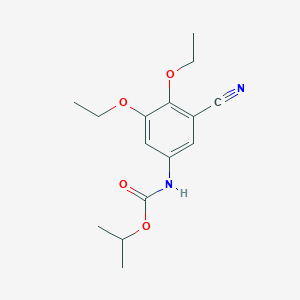
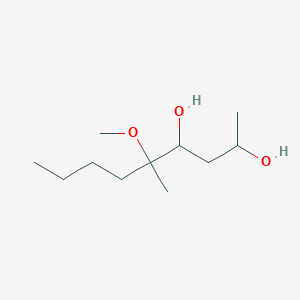



![{1-[(4-Methylphenyl)sulfanyl]cyclobutyl}(phenyl)methanone](/img/structure/B14428232.png)
![4-[(Octyloxy)methylidene]cyclohex-1-ene](/img/structure/B14428239.png)
![N-(4-Ethylphenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14428247.png)
